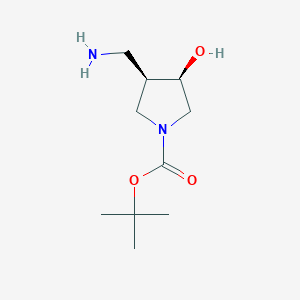

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13575747

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O3 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

| Standard InChI Key | AHJZEZIYOBGVSK-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrolidine ring with three distinct substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic workflows.

-

A hydroxyl group at the 4-position, introducing polarity and hydrogen-bonding capability.

-

An aminomethyl group at the 3-position, offering a primary amine for further functionalization .

The (3R,4R) stereochemistry ensures spatial arrangement critical for interactions with chiral biological targets, such as enzymes or receptors.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ | |

| Molecular Weight | 216.28 g/mol | |

| CAS Number | 1002108-56-6 (cis isomer) | |

| IUPAC Name | tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| SMILES Notation | CC(C)(C)OC(=O)N1CC@HCN |

Stereochemical Considerations

The compound’s (3R,4R) configuration distinguishes it from related structures, such as:

-

(3S,4S)-Enantiomer: May exhibit opposing biological activity.

-

cis-Isomers: e.g., cis-tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1002108-56-6), which features adjacent substituents on the same face of the ring .

Table 2: Comparison with Related Compounds

| Compound | CAS Number | Configuration | Molecular Formula |

|---|---|---|---|

| tert-Butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | 330681-18-0 | (3R,4R) | C₉H₁₈N₂O₃ |

| cis-tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | 1002108-56-6 | cis | C₁₀H₂₀N₂O₃ |

The trans configuration in the target compound optimizes spatial separation between the hydroxyl and aminomethyl groups, potentially enhancing binding to extended protein pockets .

Applications in Drug Discovery

Enzyme Inhibition

Pyrrolidine derivatives are known to inhibit proteases, kinases, and phosphatases. The aminomethyl group may coordinate with catalytic residues, while the hydroxyl group participates in hydrogen bonding. For example, similar compounds inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies .

Neurological Therapeutics

The Boc-protected amine enables controlled release of the primary amine in vivo, a strategy used in prodrugs targeting neurotransmitter systems (e.g., dopamine or serotonin receptors).

Chiral Building Block

The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure pharmaceuticals, reducing the need for post-synthesis resolution .

Future Research Directions

-

Biological Profiling: Screen against kinase and protease libraries to identify lead targets.

-

Prodrug Development: Evaluate the Boc group’s cleavage kinetics under physiological conditions.

-

Toxicological Studies: Assess acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume